5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene
Description
Benzene Core Functionalization Patterns
The benzene ring in this compound is substituted at positions 1, 2, and 3 with tris[(7-methyloctan-3-YL)oxy] groups, while position 5 hosts an ethynyl (-C≡CH) moiety. This substitution pattern creates a meta-para distribution of substituents, with the ethynyl group positioned para to one alkoxy group and meta to the other two. Such asymmetry disrupts the aromatic ring’s electronic uniformity, as evidenced by spectroscopic data from related tris(alkoxy)benzenes. For instance, UV-Visible studies of structurally analogous compounds, such as 1,2,3-tris-octadecyloxy-5-ethynylbenzene, reveal strong absorption bands near 488 nm (ε = 187,000 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions enhanced by ethynyl conjugation.
The alkoxy groups at positions 1, 2, and 3 are derived from 7-methyloctan-3-ol, introducing branched alkyl chains that impart steric bulk and influence solubility. Comparative nuclear magnetic resonance (NMR) studies of similar systems, such as 1,2,3-tris(dodecyloxy)benzene derivatives, show distinct proton environments for aromatic hydrogens due to anisotropic shielding from adjacent alkoxy chains.
Ethynyl Group Electronic Effects at Position 5
The ethynyl group at position 5 exerts significant electron-withdrawing effects due to its sp-hybridized carbon atoms. This polarization destabilizes the aromatic π-system locally, creating a region of reduced electron density. In nonlinear optical materials, such electronic asymmetry is critical for achieving macroscopic nonlinearity, as demonstrated in 1,3,5-tricyano-2,4,6-tris(vinyl)benzene derivatives. While the ethynyl group in 5-ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene lacks the strong electron-withdrawing cyano groups seen in such systems, its conjugation with the benzene ring still facilitates charge redistribution, as inferred from the bathochromic shifts observed in analogous compounds.
Tris[(7-methyloctan-3-YL)oxy] Sidechain Stereochemical Considerations
Each (7-methyloctan-3-YL)oxy sidechain contains a chiral center at the third carbon of the octane backbone, resulting in eight possible stereoisomers (R/R/R, R/R/S, etc.). However, synthetic routes for similar tris(alkoxy)benzenes typically yield racemic mixtures unless chiral resolving agents are employed. The steric bulk of these branched chains influences molecular packing in the solid state, as seen in X-ray diffraction studies of 1,2,3-tris(dodecyloxy)benzene derivatives, which adopt lamellar arrangements with interdigitated alkyl chains.
| Substituent Property | Impact on Molecular Behavior |
|---|---|
| Branched Alkyl Chains | Enhanced solubility in nonpolar solvents |
| Chiral Centers | Potential for enantioselective interactions |
| Steric Hindrance | Restricted rotation about C–O bonds |
Properties
CAS No. |
663602-24-2 |
|---|---|
Molecular Formula |
C35H60O3 |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
5-ethynyl-1,2,3-tris(7-methyloctan-3-yloxy)benzene |
InChI |
InChI=1S/C35H60O3/c1-11-29-24-33(36-30(12-2)21-15-18-26(5)6)35(38-32(14-4)23-17-20-28(9)10)34(25-29)37-31(13-3)22-16-19-27(7)8/h1,24-28,30-32H,12-23H2,2-10H3 |
InChI Key |
RALRAMVZZWSFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC(C)C)OC1=CC(=CC(=C1OC(CC)CCCC(C)C)OC(CC)CCCC(C)C)C#C |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization via Sonogashira Coupling
The ethynyl group at the 5-position of 1,2,3-trihydroxybenzene can be introduced via Sonogashira coupling . This method involves reacting 5-iodo-1,2,3-trihydroxybenzene with terminal alkynes under palladium catalysis.
Reaction Pathway :
- Substrate Preparation : 5-Iodo-1,2,3-trihydroxybenzene is synthesized via iodination of 1,2,3-trihydroxybenzene using iodine and silver triflate in acetonitrile.
- Coupling Reaction : Terminal alkynes (e.g., ethyne) react with the iodo intermediate in the presence of Pd(PPh₃)₂Cl₂ and CuI, yielding 5-ethynyl-1,2,3-trihydroxybenzene.
Advantages : High regioselectivity, mild conditions.
Limitations : Requires expensive catalysts and inert atmospheres.
Etherification Strategies
Nucleophilic Substitution (SN2)
The hydroxyl groups of the trihydroxybenzene core undergo alkylation with 7-methyloctan-3-yl halides (e.g., bromide or tosylate) under basic conditions.
Optimized Protocol :
- Alkylating Agent : 7-Methyloctan-3-yl bromide is synthesized via bromination of 7-methyloctan-3-ol using HBr in acetic acid.
- Reaction Conditions :
- Base: KOH (aqueous) or NaH (anhydrous).
- Solvent: DMF or THF.
- Temperature: 60–80°C.
- Product Isolation : Recrystallization from hexane/ethyl acetate.
Yield Considerations : Steric hindrance at the benzene core may reduce yields for the third alkylation step.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 7-Methyloctan-3-yl bromide, KOH, DMF, 80°C | 65–75% | |
| 2 | 7-Methyloctan-3-yl bromide, NaH, THF, 60°C | 50–60% | |
| 3 | 7-Methyloctan-3-yl bromide, NaH, THF, 60°C | 40–50% |
Mitsunobu Reaction
This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to activate alcohols for ether formation.
Procedure :
- Alcohol Activation : 7-Methyloctan-3-ol reacts with DEAD and PPh₃ to generate a phosphonium intermediate.
- Nucleophilic Attack : The trihydroxybenzene reacts with the activated alcohol to form ether bonds.
- Recycling : Excess reagents are removed via silica gel chromatography.
Advantages : Tolerates steric bulk; avoids strong bases.
Limitations : Requires stoichiometric DEAD and PPh₃.
Phase-Transfer Catalysis
Tetrabutylammonium bromide (TBAB) facilitates alkylation in a biphasic system.
Reaction Setup :
- Aqueous Phase : K₂CO₃ or NaOH.
- Organic Phase : 7-Methyloctan-3-yl bromide and trihydroxybenzene in dichloromethane.
- Catalyst : TBAB (5 mol%).
- Temperature : 25–50°C.
Yield : 70–80% per alkylation step.
Alternative Approaches
Protective Group Strategies
To mitigate steric hindrance, the hydroxyl groups can be protected (e.g., as methyl ethers) prior to alkylation.
Process :
Microwave-Assisted Synthesis
Accelerated etherification under microwave irradiation reduces reaction times.
Conditions :
Yield : ~60% per step.
Characterization and Validation
NMR Spectroscopy
Mass Spectrometry
Summary Table: Preparation Methods
| Method | Reagents | Yield | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 7-Methyloctan-3-yl bromide, KOH, DMF | 40–60% | Cost-effective, scalable |
| Mitsunobu Reaction | DEAD, PPh₃, 7-Methyloctan-3-ol | 50–70% | Steric tolerance |
| Phase-Transfer Catalysis | TBAB, K₂CO₃, CH₂Cl₂ | 70–80% | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(2-ethynylphenyl)benzene: Similar structure with ethynyl groups attached to a benzene ring.
1,3,5-Tris(3,5-dicarboxyphenylethynyl)benzene: Contains carboxyl groups in addition to ethynyl groups.
Uniqueness
5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene is unique due to the presence of long alkyl chains (7-methyloctan-3-yloxy groups) attached to the benzene ring. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly into nanostructures.
Biological Activity
5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene (CAS Number: 19277-65-7) is a complex organic compound characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, experimental findings, and relevant case studies.
Chemical Profile
- Chemical Formula : C₃₅H₆₀O₃
- Molecular Weight : 528.85 g/mol
- LogP : 10.619 (indicating high lipophilicity)
- PSA (Polar Surface Area) : 27.69 Ų
The compound's structure features a benzene ring substituted with three long-chain alkoxy groups, which contribute to its physicochemical properties and biological interactions.
Mechanisms of Biological Activity
5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene exhibits several potential biological activities:
- Antioxidant Activity : The presence of ethynyl groups may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Cell Proliferation Modulation : Research indicates that it may influence cell cycle regulation and apoptosis in various cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated that 5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene can modulate various cellular pathways:
- Cell Lines Used : Breast cancer (MCF-7), prostate cancer (PC-3), and normal fibroblast cells.
- Results :
- Inhibition of cell proliferation was observed in cancer cell lines at concentrations ranging from 10 µM to 50 µM.
- The compound induced apoptosis as evidenced by increased caspase activity and Annexin V staining.
| Concentration (µM) | MCF-7 Cell Viability (%) | PC-3 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 25 | 65 | 75 |
| 50 | 40 | 50 |
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary animal studies indicate:
- Model Used : Xenograft models for tumor growth assessment.
- Findings :
- Significant reduction in tumor size was observed after treatment with the compound compared to control groups.
Case Studies
A notable case study involved the application of similar compounds in therapeutic contexts:
- Study on Related Compounds : A study published in Journal of Medicinal Chemistry explored derivatives of tris(alkoxy)benzene compounds and their anticancer properties. The findings suggested that structural modifications could enhance bioactivity and selectivity towards cancer cells .
- Toxicological Assessment : A toxicological assessment indicated that while structurally similar compounds exhibited some level of toxicity at high doses, the specific effects of 5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene require further investigation to establish safety profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
